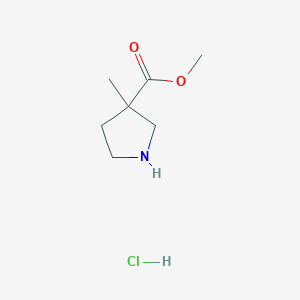

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Synthesis of Drug Candidates

MMCH serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural features, including the pyrrolidine ring, facilitate the development of novel drug candidates that can interact effectively with biological targets .

Case Study: Neurological Disorders

Research has shown that derivatives of MMCH exhibit potential therapeutic effects in treating conditions such as depression and anxiety. For instance, studies on related compounds have indicated their efficacy in modulating neurotransmitter systems, suggesting that MMCH could play a role in similar applications .

Agrochemical Development

MMCH is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its incorporation into these products helps improve crop yield and pest management strategies .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| MMCH | Pesticide | Enhanced pest resistance |

| MMCH | Herbicide | Improved weed control |

Organic Chemistry Research

As a versatile reagent, MMCH is valuable in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative materials. Its reactivity can lead to the formation of complex molecules through various synthetic pathways .

Interaction Studies

Studies have focused on how MMCH interacts with different substrates to form new compounds, which is crucial for developing more efficient synthetic methodologies.

Biochemical Studies

MMCH plays a role in biochemical research by aiding the study of metabolic pathways and enzyme interactions. Its ability to mimic natural substrates makes it an important tool for understanding biological processes .

Example Research Findings

Preliminary findings suggest that MMCH can influence enzyme activity, potentially leading to new insights into metabolic regulation and disease mechanisms.

Cosmetic Formulations

In the cosmetic industry, MMCH is incorporated into products for its skin-conditioning properties. It offers benefits such as improved hydration and skin texture, making it a valuable ingredient in personal care formulations .

Wirkmechanismus

The mechanism of action of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-pyrrolidinecarboxylate hydrochloride

- Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride

- Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in research and industry .

Biologische Aktivität

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (MMCH) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's molecular formula is C7H12ClN2O2, with a molecular weight of approximately 179.64 g/mol. The presence of both a carboxylic acid and a methyl ester contributes to its reactivity and potential biological interactions.

The biological activity of MMCH is primarily attributed to its interaction with various enzymes and receptors within biological systems. It can function as either an inhibitor or an activator , modulating the activity of target proteins and influencing numerous biochemical pathways. This dual capability suggests its potential utility in therapeutic applications.

Biological Activity

Preliminary studies indicate that MMCH may exhibit several biological activities, including:

Comparative Analysis with Related Compounds

To better understand the unique properties of MMCH, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl pyrrolidine-3-carboxylate | C6H11NO2 | Lacks a methyl group at the 3-position |

| (R)-Methyl pyrrolidine-3-carboxylate | C6H11NO2 | Chiral variant with potential different activity |

| Methyl 4-methylpyrrolidine-4-carboxylate | C7H13NO2 | Different position of the methyl group |

MMCH’s specific methyl substitution on the pyrrolidine ring may influence its biological activity and reactivity compared to these similar compounds.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on the inhibition effects of MMCH on specific kinases revealed promising results, suggesting that modifications to the pyrrolidine structure could enhance its inhibitory potency against certain enzymes involved in disease pathways .

- Therapeutic Applications : Investigations into the therapeutic potential of MMCH have indicated its use in drug discovery, particularly as a scaffold for developing new pharmacological agents targeting various conditions, including cancer .

- Toxicological Assessments : Research has shown that while MMCH can interact beneficially with biological systems, it also requires careful handling due to its potential toxicity, emphasizing the need for further studies on safety and efficacy in medicinal applications .

Eigenschaften

IUPAC Name |

methyl 3-methylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQRNMGHIGQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.